2-Chloro-N-(2-chloro-6-methylphenyl)-N-(2-ethoxyethyl)acetamide
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Overview
Description
2-Chloro-N-(2-chloro-6-methylphenyl)-N-(2-ethoxyethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of chloro, methyl, and ethoxyethyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-chloro-6-methylphenyl)-N-(2-ethoxyethyl)acetamide typically involves the reaction of 2-chloro-6-methylphenylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the chloro groups, potentially converting them to corresponding hydrocarbons.
Substitution: The chloro groups in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-chloro-6-methylphenyl)-N-(2-ethoxyethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and ethoxyethyl groups can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-chloro-6-methylphenyl)acetamide: Lacks the ethoxyethyl group, which may affect its solubility and reactivity.
N-(2-Chloro-6-methylphenyl)-N-(2-ethoxyethyl)acetamide: Lacks one of the chloro groups, potentially altering its chemical and biological properties.
Uniqueness
2-Chloro-N-(2-chloro-6-methylphenyl)-N-(2-ethoxyethyl)acetamide is unique due to the combination of chloro, methyl, and ethoxyethyl groups, which can confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
53981-71-8 |
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Molecular Formula |
C13H17Cl2NO2 |
Molecular Weight |
290.18 g/mol |
IUPAC Name |
2-chloro-N-(2-chloro-6-methylphenyl)-N-(2-ethoxyethyl)acetamide |
InChI |
InChI=1S/C13H17Cl2NO2/c1-3-18-8-7-16(12(17)9-14)13-10(2)5-4-6-11(13)15/h4-6H,3,7-9H2,1-2H3 |
InChI Key |
QDOJXLUCPMRXBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN(C1=C(C=CC=C1Cl)C)C(=O)CCl |
Origin of Product |
United States |
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